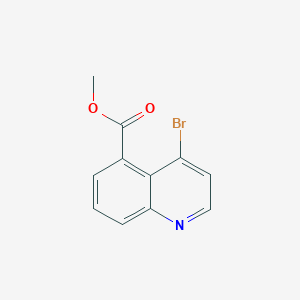
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S. It is a brominated alkane with a methylsulfonyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane typically involves the bromination of 3-methyl-1-(methylsulfonyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, or other substituted derivatives depending on the nucleophile used.
Elimination Reactions: Alkenes are the major products formed.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The methylsulfonyl group can act as an electron-withdrawing group, stabilizing intermediates and influencing the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-methylpentane: Similar in structure but lacks the methylsulfonyl group.
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane: Similar but with a chlorine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is unique due to the presence of both a bromine atom and a methylsulfonyl group, which provides distinct reactivity and stability compared to its analogs .
Propiedades
Fórmula molecular |
C8H17BrO2S |
|---|---|
Peso molecular |
257.19 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17BrO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3 |
Clave InChI |
RMKCEBKODDQDCS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCS(=O)(=O)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)



![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)






![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)

